molecular formula C15H16N2O B103689 N'-Ethyl-N,N-diphenylurea CAS No. 18168-01-9

N'-Ethyl-N,N-diphenylurea

Cat. No.: B103689
CAS No.: 18168-01-9
M. Wt: 240.3 g/mol
InChI Key: DIPWJRHVODJXKP-UHFFFAOYSA-N
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Description

N’-Ethyl-N,N-diphenylurea is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea, characterized by the presence of ethyl and diphenyl groups attached to the nitrogen atoms. This compound is known for its stability and crystalline solid form at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: N’-Ethyl-N,N-diphenylurea can be synthesized through the reaction of aniline derivatives with ethyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods: In industrial settings, the production of N’-Ethyl-N,N-diphenylurea involves the use of large-scale reactors where aniline derivatives and ethyl isocyanate are combined under controlled temperatures and pressures. The reaction mixture is then purified through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N’-Ethyl-N,N-diphenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-Ethyl-N,N-diphenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active urea derivatives.

    Industry: Utilized in the manufacture of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N’-Ethyl-N,N-diphenylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. For example, it has been shown to inhibit epoxide hydrolase, an enzyme involved in the metabolism of xenobiotics .

Comparison with Similar Compounds

    N,N’-Diethyl-N,N’-diphenylurea: Similar structure but with an additional ethyl group.

    N-Phenyl-N’-phenylurea: Lacks the ethyl group, making it less hydrophobic.

    N,N’-Diphenylurea: Basic structure without any alkyl substitution.

Uniqueness: N’-Ethyl-N,N-diphenylurea is unique due to its specific ethyl substitution, which enhances its hydrophobicity and potentially its biological activity. This structural modification can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethyl-1,1-diphenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-16-15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPWJRHVODJXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Record name N'-ETHYL-N,N-DIPHENYLUREA
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DSSTOX Substance ID

DTXSID7074874
Record name N'-Ethyl-N,N-diphenylurea
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Molecular Weight

240.30 g/mol
Source PubChem
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CAS No.

18168-01-9
Record name N'-ETHYL-N,N-DIPHENYLUREA
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Record name N′-Ethyl-N,N-diphenylurea
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Record name 3-Ethyl-1,1-diphenylurea
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Record name N'-Ethyl-N,N-diphenylurea
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Record name 3-ethyl-1,1-diphenylurea
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Record name N′-Ethyl-N,N-diphenylurea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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